molecular formula C9H6ClKN2S3 B2521599 Potassium (5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanide CAS No. 1011405-07-4

Potassium (5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanide

Cat. No. B2521599
CAS RN: 1011405-07-4
M. Wt: 312.89
InChI Key: PFAOVNJEPWWMTK-UHFFFAOYSA-M
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Description

Potassium (5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanide is a chemical compound with the CAS Number 1049756-11-7 . It has a molecular weight of 298.88 . The IUPAC name for this compound is potassium 4-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-ylsulfide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5ClN2S3.K/c9-5-1-3-6(4-2-5)11-8(13)14-7(12)10-11;/h1-4H,(H,10,12);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.

Safety and Hazards

The compound has been associated with several hazard statements, including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

potassium;5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazole-2-thiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S3.K/c10-7-3-1-6(2-4-7)5-14-9-12-11-8(13)15-9;/h1-4H,5H2,(H,11,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAOVNJEPWWMTK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)[S-])Cl.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClKN2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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